Pyrrolidine, 1-(4-nitro-2,5-dipropoxyphenyl)-
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Overview
Description
Pyrrolidine, 1-(4-nitro-2,5-dipropoxyphenyl)- is a chemical compound characterized by a pyrrolidine ring attached to a phenyl group substituted with nitro and dipropoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrrolidine, 1-(4-nitro-2,5-dipropoxyphenyl)- typically involves the reaction of pyrrolidine with 4-nitro-2,5-dipropoxybenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards .
Chemical Reactions Analysis
Types of Reactions
Pyrrolidine, 1-(4-nitro-2,5-dipropoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperature and pressure to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the phenyl ring .
Scientific Research Applications
Pyrrolidine, 1-(4-nitro-2,5-dipropoxyphenyl)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Pyrrolidine, 1-(4-nitro-2,5-dipropoxyphenyl)- involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, potentially leading to therapeutic effects. The pyrrolidine ring can also interact with various enzymes and receptors, modulating their activity and leading to biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2,5-dione: A versatile scaffold used in medicinal chemistry.
Pyrrolizines: Known for their biological activity.
Prolinol: Used in the synthesis of bioactive molecules.
Uniqueness
Pyrrolidine, 1-(4-nitro-2,5-dipropoxyphenyl)- is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
71550-55-5 |
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Molecular Formula |
C16H24N2O4 |
Molecular Weight |
308.37 g/mol |
IUPAC Name |
1-(4-nitro-2,5-dipropoxyphenyl)pyrrolidine |
InChI |
InChI=1S/C16H24N2O4/c1-3-9-21-15-12-14(18(19)20)16(22-10-4-2)11-13(15)17-7-5-6-8-17/h11-12H,3-10H2,1-2H3 |
InChI Key |
HOOSMTRDBKNLCN-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC(=C(C=C1N2CCCC2)OCCC)[N+](=O)[O-] |
Origin of Product |
United States |
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